molecular formula C14H10F17IO B140402 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane CAS No. 131771-31-8

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane

Cat. No. B140402
M. Wt: 644.1 g/mol
InChI Key: QBAODHXWEYFWJU-UHFFFAOYSA-N
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Description

The compound 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane is a fluorinated organic molecule that includes an oxolane (tetrahydrofuran) ring. The presence of multiple fluorine atoms suggests that it may exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. The iodo-functional group attached to the oxolane ring could make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of oxolane derivatives can be achieved through Prins-type cyclization, as demonstrated in the synthesis of 3,4-dimethylidene oxacycles . Although the specific compound is not mentioned, the methodology described in the paper could potentially be adapted for its synthesis. The Prins cyclization involves the reaction of hydroxy(allenylmethyl)silanes to form oxacycles, which could be a starting point for the synthesis of the heptadecafluorononyl-substituted oxolane.

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, insights can be drawn from related structures. For instance, the molecular structure of a 3-oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been analyzed using X-ray structure analysis . This analysis revealed a rigid bicyclic molecule with significant dihedral angles and transannular distances. Such structural information is crucial for understanding the spatial arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the high fluorine content and the presence of the oxolane ring. Fluorinated compounds often exhibit high thermal and chemical stability, low surface energies, and unique electronic properties. The oxolane ring could contribute to the compound's solubility in organic solvents and potential for ring-opening reactions. Detailed analysis of these properties would require empirical data, which is not provided in the current dataset.

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines and Related Compounds : The synthesis of 1,2-oxazines and related compounds like oxolanes involves cyclization reactions and dehydration processes. These compounds serve as key intermediates in synthesizing various heterocyclic compounds with potential biological activities. The oxazinium salts, derived from these processes, exhibit electrophilic characteristics that are crucial for further synthetic transformations (Sainsbury, 1991).

Biological and Pharmacological Applications

Therapeutic Potential of Oxadiazole Derivatives : The 1,3,4-oxadiazole ring, a structure related to oxolane through heterocyclic chemistry, shows significant binding affinity towards various enzymes and receptors due to its structural features. Compounds containing the 1,3,4-oxadiazole motif have demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial effects. This highlights the importance of heterocyclic compounds in medicinal chemistry and drug development (Verma et al., 2019).

Environmental and Analytical Applications

Sustainable Solvents and Environmental Safety : The exploration of bio-based solvents like 2-methyloxolane (2-MeOx) for extracting natural products emphasizes the shift towards greener alternatives in chemical processes. Such compounds, related to oxolanes by their structural framework, offer environmentally friendly solutions with reduced toxicity and better extraction efficiency compared to traditional solvents. This approach aligns with the broader goals of sustainability and environmental protection in scientific research (Rapinel et al., 2020).

properties

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F17IO/c15-7(16,1-5-3-33-4-6(5)2-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAODHXWEYFWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)CI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379422
Record name 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)-4-(iodomethyl)oxolane

CAS RN

131771-31-8
Record name 3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)-4-(iodomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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